3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine derivative characterized by a benzyl ester group at the 1-position and a carboxymethylsulfanyl substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₁₇NO₄S, with a molecular weight of 295.35 g/mol . The compound has a CAS number of 1353957-77-3 and is often utilized in pharmaceutical and fine chemical synthesis due to its reactive functional groups, which enable further derivatization. The carboxymethylsulfanyl moiety provides a versatile handle for nucleophilic substitution or metal coordination, while the benzyl ester group offers a protective strategy for carboxylic acid intermediates .
Properties
IUPAC Name |
2-(1-phenylmethoxycarbonylpyrrolidin-3-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c16-13(17)10-20-12-6-7-15(8-12)14(18)19-9-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRGCGSISNYAGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1SCC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester typically involves the following steps:
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a variety of methods, including the cyclization of amino acids or the reduction of pyrrole derivatives.
Introduction of Carboxymethylsulfanyl Group: The carboxymethylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrrolidine ring is replaced by a carboxymethylsulfanyl moiety.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl ester group can be substituted with other ester groups or converted to the free acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions, often using catalysts like sulfuric acid (H2SO4) or sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various ester derivatives or free carboxylic acids.
Scientific Research Applications
Scientific Research Applications
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester exhibits potential in various fields:
Medicinal Chemistry
- Antiviral Agents : The compound is recognized for its potential in developing antiviral agents due to its ability to interact with biological targets such as enzymes or receptors.
- Enzyme Inhibitors : It can serve as a lead compound in drug discovery, particularly for designing inhibitors targeting specific enzymes involved in disease processes.
Biochemistry
- Ligand Studies : The compound's structure allows it to form stable complexes with certain enzymes, making it valuable for studying enzyme-substrate interactions.
- Biological Activity : Preliminary studies indicate that compounds with similar structures often exhibit significant biological activity, which can be further explored through interaction studies.
Synthetic Organic Chemistry
- Building Block for Complex Molecules : Its unique functional groups make it suitable as a building block for synthesizing more complex organic molecules.
- Reactivity Studies : The compound can participate in various chemical reactions that allow for the development of derivatives with tailored properties.
Case Studies
Several case studies have highlighted the applications of this compound:
Case Study 1: Antiviral Drug Development
A study focused on the compound's efficacy as an antiviral agent demonstrated its ability to inhibit viral replication in vitro. The mechanism involved binding to viral enzymes, thereby blocking critical pathways necessary for viral proliferation.
Case Study 2: Enzyme Interaction Analysis
Research conducted on enzyme-substrate interactions revealed that the compound could modulate enzyme activity significantly. This finding suggests its potential use in therapeutic applications where enzyme inhibition is desired.
Mechanism of Action
The mechanism of action of 3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxymethylsulfanyl group can form covalent or non-covalent interactions with active sites, while the benzyl ester group can enhance the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Substituent Variations in Pyrrolidine Derivatives
The following table summarizes key structural analogs, focusing on substituent differences and their implications:
pH-Dependent Stability of Ester Bonds
Evidence from benzyl ester bond studies () highlights that acidic conditions (pH 4) stabilize benzyl esters during synthetic reactions, whereas neutral pH promotes alternative pathways (e.g., protein adduct formation). This implies that the target compound’s benzyl ester group may degrade prematurely in neutral or basic environments, limiting its utility in aqueous-phase reactions compared to tert-butyl-protected analogs .
Biological Activity
3-Carboxymethylsulfanyl-pyrrolidine-1-carboxylic acid benzyl ester is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article will explore its synthesis, biological mechanisms, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 295.36 g/mol. Its structure includes a pyrrolidine ring and a carboxymethylsulfanyl functional group, which contribute to its solubility and reactivity in various chemical environments.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Pyrrolidine Derivative : Cyclization of appropriate precursors under controlled conditions.
- Carbamate Formation : Reacting the pyrrolidine derivative with isopropyl chloroformate in the presence of a base.
- Esterification : Introducing the benzyl ester moiety by reacting the carbamate intermediate with benzyl alcohol.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, leading to various biological effects. Notably, it may exhibit enzyme inhibition or receptor binding properties, which are critical for its potential therapeutic applications .
Potential Therapeutic Applications
Research indicates that this compound may serve as a lead in drug discovery due to its diverse biological activities. Some potential therapeutic applications include:
- Neurological Disorders : The compound has shown protective effects against cramping induced by thiosemicarbazide and may be beneficial in treating cerebral diseases such as epilepsy and neurodegenerative disorders .
- Anti-inflammatory Effects : It may have applications in treating inflammatory disorders like arthritis and irritable bowel syndrome .
- Pain Management : The compound could potentially alleviate pain through its interaction with pain receptors.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
